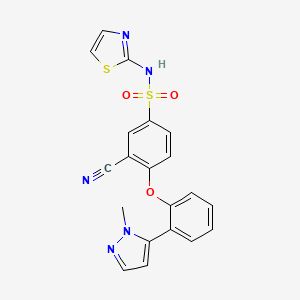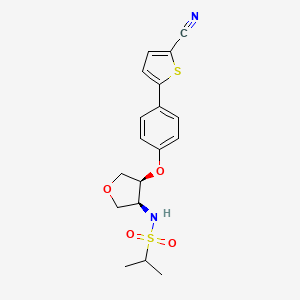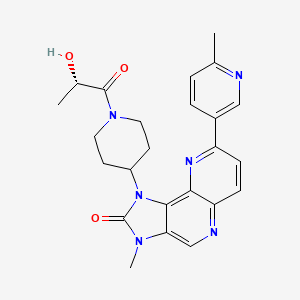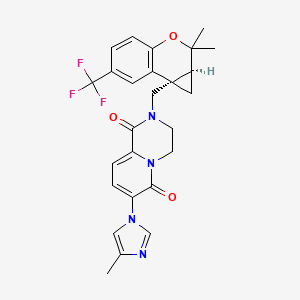
PF-06745268
Overview
Description
PF-06745268 is a novel compound known for its potent and selective modulation of γ-secretase, an enzyme complex involved in the production of amyloid-β peptides. This compound is orally available and brain-penetrant, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease. This compound has shown the ability to induce robust and sustained reduction of brain amyloid-β42 levels in preclinical studies .
Preparation Methods
The synthesis of PF-06745268 involves multiple steps, starting with the preparation of key intermediatesThe final product is obtained through a series of reactions including cyclization, methylation, and imidazole substitution . Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale manufacturing.
Chemical Reactions Analysis
PF-06745268 undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce or modify functional groups on the compound.
Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace existing functional groups on the compound.
Cyclization: This reaction is crucial for forming the benzo[b]cyclopropa[d]pyran ring system
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs of this compound.
Scientific Research Applications
PF-06745268 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study γ-secretase modulation and its effects on amyloid-β production.
Biology: Investigated for its role in modulating amyloid-β levels and its potential therapeutic effects in neurodegenerative diseases.
Medicine: Explored as a potential treatment for Alzheimer’s disease due to its ability to reduce amyloid-β42 levels in the brain.
Mechanism of Action
PF-06745268 exerts its effects by selectively modulating the activity of γ-secretase, an enzyme complex responsible for the cleavage of amyloid precursor protein (APP) into amyloid-β peptides. By modulating γ-secretase activity, this compound reduces the production of amyloid-β42, a peptide implicated in the pathogenesis of Alzheimer’s disease. The compound achieves this by binding to specific sites on the γ-secretase complex, altering its conformation and activity .
Comparison with Similar Compounds
PF-06745268 is unique among γ-secretase modulators due to its high selectivity and brain penetration. Similar compounds include:
PF-06747711: Another γ-secretase modulator with different selectivity and pharmacokinetic properties.
PF-06284674: A compound with similar γ-secretase modulation but distinct chemical structure.
PF-06442609: Another γ-secretase modulator with unique binding characteristics
These compounds share the common goal of modulating γ-secretase activity but differ in their chemical structures, selectivity, and pharmacokinetic profiles, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-[[(1aS,7bS)-2,2-dimethyl-6-(trifluoromethyl)-1,1a-dihydrocyclopropa[c]chromen-7b-yl]methyl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F3N4O3/c1-15-12-32(14-30-15)18-5-6-19-22(34)31(8-9-33(19)23(18)35)13-25-11-21(25)24(2,3)36-20-7-4-16(10-17(20)25)26(27,28)29/h4-7,10,12,14,21H,8-9,11,13H2,1-3H3/t21-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTSLMHEFKNOOX-PXDATVDWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=CC=C3C(=O)N(CCN3C2=O)CC45CC4C(OC6=C5C=C(C=C6)C(F)(F)F)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C=N1)C2=CC=C3C(=O)N(CCN3C2=O)C[C@@]45C[C@@H]4C(OC6=C5C=C(C=C6)C(F)(F)F)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


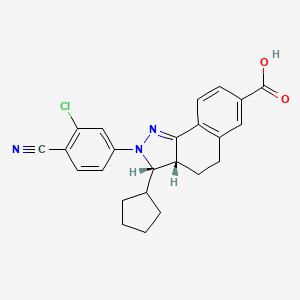
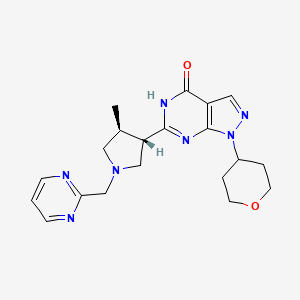
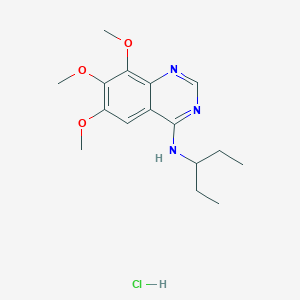
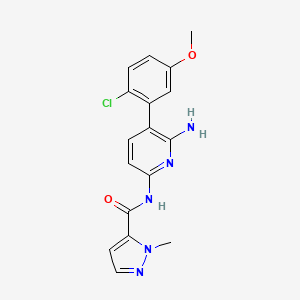
![2-[4-[4-(4-amino-5-oxo-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-6-yl)phenyl]cyclohexyl]acetic acid](/img/structure/B609929.png)
![5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B609932.png)
![5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine;hydrochloride](/img/structure/B609933.png)

